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molecular formula C9H5BrCl2O B8553726 2-Bromo-4,6-dichloro-1-indanone

2-Bromo-4,6-dichloro-1-indanone

Cat. No. B8553726
M. Wt: 279.94 g/mol
InChI Key: DAIUBOUWLDZKGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05677306

Procedure details

The 2-bromo-4,6-dichloro-1-indanone is prepared as in Example 14 for the preparation of 2-bromo-4-fluoro-1-indanone but starting with 21.6 g of 4,6-dichloro-1-indanone, 63.56 g of copper bromide and 690 ml of dioxane. 14.5 g of 2-bromo-4,6-dichloro-1-indanone are obtained which melt at 80° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step Two
Name
copper bromide
Quantity
63.56 g
Type
catalyst
Reaction Step Three
Quantity
690 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1]C1CC2C(=CC=CC=2F)C1=O.[Cl:13][C:14]1[CH:22]=[C:21]([Cl:23])[CH:20]=[C:19]2[C:15]=1[CH2:16][CH2:17][C:18]2=[O:24]>[Cu](Br)Br.O1CCOCC1>[Br:1][CH:17]1[CH2:16][C:15]2[C:19](=[CH:20][C:21]([Cl:23])=[CH:22][C:14]=2[Cl:13])[C:18]1=[O:24]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1C(C2=CC=CC(=C2C1)F)=O
Step Two
Name
Quantity
21.6 g
Type
reactant
Smiles
ClC1=C2CCC(C2=CC(=C1)Cl)=O
Step Three
Name
copper bromide
Quantity
63.56 g
Type
catalyst
Smiles
[Cu](Br)Br
Step Four
Name
Quantity
690 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1C(C2=CC(=CC(=C2C1)Cl)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 14.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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